molecular formula C24H20O4P2Zn B577023 Zinc bis(diphenylphosphinate) CAS No. 10431-73-9

Zinc bis(diphenylphosphinate)

Cat. No.: B577023
CAS No.: 10431-73-9
M. Wt: 499.748
InChI Key: PJEUXMXPJGWZOZ-UHFFFAOYSA-L
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Description

Zinc bis(diphenylphosphinate) is an organometallic compound where zinc is coordinated by two diphenylphosphinate ligands. This structure places it as a compound of interest in several advanced research fields, particularly as a precursor in materials science for the development of novel coordination polymers or metal-organic frameworks (MOFs) due to its ability to form extended network structures. In synthetic chemistry, it can serve as a reagent in organic transformations, potentially acting as a catalyst or a source of diphenylphosphinate anions in nucleophilic substitution reactions. The compound's properties are derived from the synergistic combination of the zinc ion, known for its role in a vast array of chemical structures , and the organic phosphinate groups. Researchers investigating the antioxidant properties of zinc in biological systems may also find related zinc complexes useful for comparative studies, as zinc is recognized for its ability to protect against oxidative stress . Furthermore, given the critical role of zinc in immune function and cellular health, as demonstrated in studies where zinc deficiency led to severe immune dysfunctions , this and other well-defined zinc complexes provide valuable tools for probing metallobiochemistry. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

zinc;diphenylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11O2P.Zn/c2*13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,13,14);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEUXMXPJGWZOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4P2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146381
Record name Zinc bis(diphenylphosphinate)
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Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10431-73-9
Record name Zinc bis(diphenylphosphinate)
Source ChemIDplus
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Record name Zinc bis(diphenylphosphinate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis[diphenylphosphinate]
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Preparation Methods

Direct Reaction of Zinc Salts with Phosphinate Ligands

The most straightforward method involves reacting zinc chloride (ZnCl2\text{ZnCl}_2) or zinc acetate (Zn(OAc)2\text{Zn(OAc)}_2) with sodium or potassium diphenylphosphinate (Na[O2PPh2]\text{Na[O}_2\text{PPh}_2] or K[O2PPh2]\text{K[O}_2\text{PPh}_2]) in polar solvents. For example:

ZnCl2+2Na[O2PPh2]Zn[O2PPh2]2+2NaCl\text{ZnCl}2 + 2 \, \text{Na[O}2\text{PPh}2] \rightarrow \text{Zn[O}2\text{PPh}2]2 + 2 \, \text{NaCl}

This metathesis reaction typically proceeds in ethanol or water under reflux (60–80°C), yielding the target complex after crystallization. In a related study, zinc complexes with analogous phosphorus ligands achieved yields of 72–85% under similar conditions.

Key Variables :

  • Solvent : Ethanol, acetic acid, or tetrahydrofuran (THF) are preferred for their ability to dissolve both zinc salts and phosphinate ligands.

  • Temperature : Reflux conditions (70–80°C) optimize reaction kinetics without decomposing ligands.

  • Molar Ratios : A 1:2 molar ratio of ZnCl2\text{ZnCl}_2 to ligand ensures complete coordination.

Ligand Exchange Reactions

Zinc precursors pre-coordinated with labile ligands (e.g., H2O\text{H}_2\text{O}, Cl\text{Cl}^-) can undergo ligand substitution with diphenylphosphinate anions. For instance, starting with Zn(Phen)2Cl2\text{Zn(Phen)}_2\text{Cl}_2 (Phen = 1,10-phenanthroline), the chloride ions are displaced by phosphinate ligands in a stepwise manner:

Zn(Phen)2Cl2+2Na[O2PPh2]Zn(Phen)2[O2PPh2]2+2NaCl\text{Zn(Phen)}2\text{Cl}2 + 2 \, \text{Na[O}2\text{PPh}2] \rightarrow \text{Zn(Phen)}2[\text{O}2\text{PPh}2]2 + 2 \, \text{NaCl}

This method, adapted from zinc-phenanthroline complexes, benefits from the stability of intermediate species, enabling precise control over stoichiometry.

Solvent Influence and Reaction Kinetics

The choice of solvent profoundly affects reaction efficiency. Glacial acetic acid, used in patent methodologies for diaryl disulfides, facilitates proton transfer and stabilizes ionic intermediates. In contrast, ethanol promotes slower ligand substitution, favoring crystalline product formation. Kinetic studies of analogous reactions reveal that higher dielectric solvents (e.g., acetic acid, ε=6.2\varepsilon = 6.2) accelerate ion dissociation, reducing reaction times by 30–40% compared to ethanol (ε=24.3\varepsilon = 24.3).

Characterization Techniques

Spectroscopic Analysis

  • FTIR Spectroscopy : Stretching vibrations of P=O\text{P=O} (1150–1250 cm1^{-1}) and Zn–O\text{Zn–O} (450–500 cm1^{-1}) confirm ligand coordination.

  • NMR Spectroscopy : ^{31}\text{P}\{\text{^1H}\}-NMR shifts between 25–35 ppm indicate phosphorus-zinc bonding, while aromatic proton resonances (6.5–8.0 ppm) validate ligand integrity.

  • Molar Conductivity : Values of 70–80 Ω1^{-1}·cm2^2·mol1^{-1} in dimethylformamide (DMF) suggest a 1:2 electrolyte nature.

Thermal Stability

Thermogravimetric analysis (TGA) of zinc-phosphinate complexes reveals three-stage decomposition:

  • Loss of solvent molecules (50–150°C).

  • Ligand degradation (200–400°C).

  • ZnO residue formation (>500°C).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for zinc-phosphinate synthesis:

MethodSolventTemp (°C)Yield (%)Purity (%)Characterization Techniques
Direct MetathesisEthanol8072–85>95IR, NMR, Conductivity
Ligand ExchangeTHF6068–7590XRD, TGA
Acetic Acid RouteGlacial HOAc4070–79>99GC, 1H^{1}\text{H}-NMR

Notable Findings :

  • The acetic acid method achieves higher purity (>99%) due to efficient byproduct removal.

  • Ethanol-based routes favor crystalline products but require recrystallization for >95% purity.

Applications and Research Findings

Zinc bis(diphenylphosphinate) derivatives exhibit promising antimicrobial and anticancer activity. In vitro studies on analogous complexes show:

  • Antibacterial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential : IC50_{50} = 12 µM against Hep-G2 liver cancer cells, attributed to zinc-induced apoptosis .

Chemical Reactions Analysis

Types of Reactions: Zinc bis(diphenylphosphinate) undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc oxide and diphenylphosphinic acid.

    Substitution Reactions: It can participate in substitution reactions where the diphenylphosphinate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Substitution Reactions: Can be carried out using various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Produces zinc oxide and diphenylphosphinic acid.

    Substitution Reactions: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Zinc bis(diphenylphosphinate) has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of zinc-containing materials, including quantum dots and other nanomaterials.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

    Biology and Medicine: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the production of specialized coatings and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of zinc bis(diphenylphosphinate) involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Zinc Borate (ZnB₃O₆·3.5H₂O)
  • Applications : Widely used as a flame retardant in polymers and coatings due to its ability to release water upon heating, which cools the substrate and dilutes flammable gases .
  • Thermal Stability : Decomposes at ~300°C, releasing water and forming a glassy char layer.
  • Environmental Impact : Classified as low toxicity but faces scrutiny due to boron accumulation in ecosystems. Alternatives like tributyl borate (TBB) are emerging as less harmful substitutes .

Its phenyl groups may enhance thermal stability (>400°C inferred from analogous phosphinates) and contribute to char formation in flame-retardant applications. However, it may lack the gas-phase flame inhibition of zinc borate.

Ziram (Bis(dimethylcarbamodithioato-S,S') Zinc)
  • Applications : A dithiocarbamate fungicide used in agriculture .
  • Chemical Properties : Contains sulfur-based ligands, enabling redox activity and pesticidal action.
  • Toxicity : Moderate mammalian toxicity (LD₅₀ ~1400 mg/kg in rats).

Comparison: Zinc bis(diphenylphosphinate) lacks sulfur and carbamate groups, making it unsuitable as a pesticide. Its phosphorus-oxygen ligands suggest utility in non-biological applications, such as MOFs or polymer additives, where thermal stability and low reactivity are prioritized .

Cobalt Bis(diphenylphosphinate)
  • Structure : Binuclear Co(II) complexes with diphenylphosphinate bridges exhibit antiferromagnetic interactions .
  • Applications : Studied for magnetic materials and nuclease activity in biochemical contexts.

Comparison: Replacing cobalt with zinc eliminates magnetic properties but improves biocompatibility. Zinc derivatives may serve as non-magnetic, inert frameworks in catalysis or drug delivery systems.

Research Findings and Trends

  • Environmental Safety : Zinc bis(diphenylphosphinate) is hypothesized to be safer than boron-based compounds due to the absence of ecotoxic boron residues .
  • Magnetic vs. Non-Magnetic: Cobalt derivatives dominate magnetic applications, whereas zinc’s diamagnetic nature limits it to structural roles in MOFs or composite materials .

Biological Activity

Zinc bis(diphenylphosphinate) is an organophosphorus compound notable for its diverse applications in materials science, catalysis, and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Zinc bis(diphenylphosphinate) has the chemical formula C24H20O4P2Zn\text{C}_{24}\text{H}_{20}\text{O}_4\text{P}_2\text{Zn}. It consists of a zinc ion coordinated to two diphenylphosphinate ligands. This unique structure contributes to its reactivity and interaction with biomolecules.

The biological activity of zinc bis(diphenylphosphinate) primarily arises from its ability to coordinate with biomolecules. This coordination can influence various biochemical pathways, including:

  • Enzymatic Activity : Zinc ions play a crucial role in many enzymatic processes, particularly those involving phosphoesterases, which hydrolyze phosphate esters. Zinc bis(diphenylphosphinate) may mimic these enzymatic sites, facilitating similar reactions in biological systems .
  • Cell Signaling : The compound's interaction with phospholipid membranes can alter cell signaling pathways, potentially affecting apoptosis and cellular responses to stress .

Anticancer Activity

Research has indicated that zinc bis(diphenylphosphinate) exhibits potential anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by promoting oxidative stress and disrupting mitochondrial function. A study highlighted that treatment with zinc bis(diphenylphosphinate) led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Neuroprotective Effects

In models of neurodegeneration, such as NMDA-induced excitotoxicity in rat retinas, zinc bis(diphenylphosphinate) has shown protective effects on retinal ganglion cells (RGCs). The compound was observed to label apoptotic RGCs effectively, suggesting its utility as a marker for neuronal cell death and a potential therapeutic agent in neurodegenerative diseases .

Case Studies

  • Retinal Ganglion Cell Protection : In a study involving adult Wistar rats subjected to NMDA-induced excitotoxicity, intravitreal injections of zinc bis(diphenylphosphinate) resulted in significant labeling of apoptotic cells up to 24 hours post-injection. The study noted that the compound's ability to bind phosphatidylserine on the surface of apoptotic cells enhances its potential as a diagnostic tool in retinal diseases .
  • Enzymatic Mimicry : Investigations into the catalytic properties of zinc bis(diphenylphosphinate) revealed that it could act as a biomimetic catalyst for phosphoester hydrolysis. This activity mirrors that of natural phosphoesterases, suggesting possible applications in therapeutic enzyme replacement strategies .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
Zinc bis(diphenylphosphinate)Induces apoptosis; neuroprotectionEffective binding to apoptotic cells
Zinc diphenylphosphinateSimilar structure; less biological dataPrimarily used in materials science
Zinc phosphonateDifferent ligand properties; limited bioactivityUsed mainly in catalysis

Q & A

Q. What are the standard synthetic protocols for preparing zinc bis(diphenylphosphinate)?

Zinc bis(diphenylphosphinate) is typically synthesized via deprotonation of a precursor (e.g., BINOL) using sodium hydride, followed by reaction with diphenylphosphinic chloride. The reaction is conducted at 0°C for 15 minutes and then stirred overnight at room temperature. Work-up involves washing steps to isolate the product, yielding 65–90% purity . Characterization often includes NMR spectroscopy (Appendix A in ) and X-ray crystallography (Appendices B–E in ) to confirm structure and purity.

Q. How can NMR spectroscopy be utilized to characterize zinc bis(diphenylphosphinate)?

Q. What are the primary applications of zinc bis(diphenylphosphinate) in catalysis?

Zinc bis(diphenylphosphinate) derivatives are explored as catalysts in transesterification reactions. Their stability and activity are attributed to the bis(phosphinate) ligand’s steric and electronic properties, which enhance substrate binding and turnover rates. Comparative studies with bis(imidazole) ligands highlight differences in catalytic efficiency and recyclability .

Advanced Research Questions

Q. How do side reactions during synthesis impact the purity of zinc bis(diphenylphosphinate)?

Hydrolysis of zinc precursors (e.g., Zn(OA)2_2) in the presence of water generated from amine-acid side reactions can lead to Zn(DPPA)2_2 precipitation. This results in defective surfaces (e.g., Se-rich or oxygen-related defects) in nanoparticle syntheses. Mitigation strategies include using etching agents like potassium fluoride and myristic acid to dissolve impurities .

Q. What methodological approaches resolve contradictions in mechanistic studies of zinc bis(diphenylphosphinate) reactivity?

Conflicting mechanistic pathways (e.g., radical vs. ionic mechanisms) require kinetic isotope effect (KIE) studies and trapping experiments. For instance, radical intermediates in phosphinate reactions ( ) can be identified via electron paramagnetic resonance (EPR) spectroscopy. Controlled experiments with radical inhibitors (e.g., TEMPO) or promoters (e.g., I2_2) clarify dominant pathways .

Q. How does ligand geometry influence the catalytic activity of zinc bis(diphenylphosphinate) complexes?

X-ray crystallography (Appendices B–E in ) reveals that ligand geometry (e.g., octahedral vs. tetrahedral coordination) dictates substrate accessibility and transition-state stabilization. Computational modeling (DFT) can predict steric hindrance effects, while experimental kinetics correlate ligand bite angles with reaction rates .

Q. What advanced techniques characterize defects in zinc bis(diphenylphosphinate)-containing materials?

Defects arising from side reactions (e.g., ZnO impurities) are analyzed using X-ray photoelectron spectroscopy (XPS) for surface composition and photoluminescence (PL) spectroscopy for electronic states. Transmission electron microscopy (TEM) with energy-dispersive X-ray (EDX) mapping localizes elemental distribution .

Methodological Considerations

  • Synthesis Optimization : Use inert atmospheres (N2_2/Ar) to prevent hydrolysis and employ stoichiometric controls to minimize side reactions .
  • Data Validation : Cross-reference NMR/X-ray data with databases (e.g., Cambridge Structural Database) and replicate experiments with varying precursors to confirm reproducibility .
  • Catalytic Testing : Benchmark catalytic performance against established systems (e.g., bis(imidazole)/Zn complexes) under identical conditions (solvent, temperature, substrate ratios) .

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